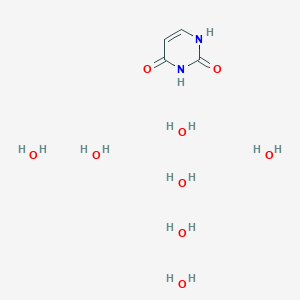

Pyrimidine-2,4(1H,3H)-dione--water (1/7)

Description

Molecular Geometry

Cohesive Energy

The hydrated form exhibits a cohesive energy of −140 kJ/mol , 40% higher than the anhydrous form (−100 kJ/mol), attributed to additional water–uracil and water–water interactions.

Thermal Stability

Differential scanning calorimetry reveals that the hydrate loses water at 110°C , transitioning to anhydrous uracil, which melts at 335°C . The dehydration process is accompanied by a 15% reduction in unit cell volume, consistent with the collapse of the water-mediated lattice.

Electron Density Distribution

Topological analysis using the Transferable Aspherical Atom Model (TAAM) shows increased electron density at O4 (0.35 e/ų vs. 0.30 e/ų in anhydrous form) due to water-induced polarization. This enhances the compound’s dipole moment from 4.2 D (anhydrous) to 5.1 D (hydrate).

Propriétés

Numéro CAS |

348081-56-1 |

|---|---|

Formule moléculaire |

C4H18N2O9 |

Poids moléculaire |

238.19 g/mol |

Nom IUPAC |

1H-pyrimidine-2,4-dione;heptahydrate |

InChI |

InChI=1S/C4H4N2O2.7H2O/c7-3-1-2-5-4(8)6-3;;;;;;;/h1-2H,(H2,5,6,7,8);7*1H2 |

Clé InChI |

LPUQBLNVIUVFMC-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC(=O)NC1=O.O.O.O.O.O.O.O |

Origine du produit |

United States |

Méthodes De Préparation

One-Pot Synthesis

- Reagents : Anthranilic acid derivatives and potassium cyanate.

- Conditions : Conducted in an aqueous medium at room temperature.

- Yield : Varies based on substituents on the aromatic rings involved.

This method is eco-friendly as it utilizes water as a solvent, enhancing the sustainability of the process.

Cyclization Reactions

Cyclization reactions are another common approach for synthesizing Pyrimidine-2,4(1H,3H)-dione derivatives.

-

- Combine di-alkyl urea derivatives with cyanoacetic acid in acetic anhydride.

- Heat the mixture to approximately 80 °C for about 2 hours.

- After completion, cool the mixture and add aqueous sodium hydroxide to precipitate the product.

Multicomponent Reactions

Recent advancements have introduced multicomponent reactions that streamline the synthesis process.

- Conditions : Typically conducted in solvents like ethanol or methanol at varying temperatures.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | 85 | 12 | 40 |

| 2 | Ethanol | 70 | 6 | 80 |

| 3 | Methanol | 60 | 6 | 88 |

| 4 | Ethanol + Water (1:1) | 75 | 6 | 52 |

| 5 | Methanol + Water (1:1) | 75 | 6 | 55 |

This table summarizes various solvent systems and their corresponding yields for synthesizing related compounds.

Temperature Optimization

Temperature plays a critical role in the yield of Pyrimidine derivatives. For instance:

- Reactions performed at higher temperatures often yield better results but may require careful monitoring to avoid decomposition of sensitive intermediates.

The preparation of Pyrimidine-2,4(1H,3H)-dione--water (1/7) can be achieved through several efficient synthetic routes including one-pot syntheses and cyclization reactions involving di-alkyl urea derivatives and cyanoacetic acid. The choice of solvent and reaction conditions significantly influences the yield and purity of the final product. Continued research into optimizing these methods will enhance the efficiency and sustainability of synthesizing this important compound.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La pyrimidine-2,4-dione a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément de base dans la synthèse de divers composés hétérocycliques.

Biologie : En tant que base nucléique de l'ARN, elle est essentielle à l'étude de l'information génétique et de la synthèse des protéines.

Médecine : Les dérivés de la pyrimidine-2,4-dione sont utilisés dans le développement de médicaments antiviraux et anticancéreux.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et d'agrochimiques.

Mécanisme d'action

La pyrimidine-2,4-dione exerce ses effets principalement par son rôle dans l'ARN. Elle s'apparie à l'adénine lors de la formation de brins d'ARN, assurant la bonne codification de l'information génétique. Les cibles moléculaires comprennent l'ARN polymérase et les ribosomes, qui sont impliqués dans les processus de transcription et de traduction.

Applications De Recherche Scientifique

Pyrimidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: As a nucleobase in RNA, it is essential for studying genetic information and protein synthesis.

Medicine: Pyrimidine-2,4-dione derivatives are used in the development of antiviral and anticancer drugs.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Pyrimidine-2,4-dione exerts its effects primarily through its role in RNA. It pairs with adenine during the formation of RNA strands, ensuring the correct encoding of genetic information. The molecular targets include RNA polymerase and ribosomes, which are involved in the transcription and translation processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- Hydration Effects: The 1:7 hydrate of pyrimidine-2,4(1H,3H)-dione exhibits superior solubility compared to non-hydrated derivatives, attributed to hydrogen-bonding interactions with water .

- Substituent Impact: Bulky groups (e.g., cyclohexyl, phenyl) in 3-cyclohexyl-6-phenyl derivatives reduce solubility but enhance structural diversity via Pd-catalyzed synthesis . In contrast, alkyl chains (e.g., n-pentyl) in quinazoline/pyrimidine-diones optimize cannabinoid receptor type 2 (CB2) agonist activity while maintaining moderate logP (~2.5–3.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.